molecular formula C12H12BrN3O2S B7607685 4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B7607685
M. Wt: 342.21 g/mol
InChI Key: NZHHAKVDBRMLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a bromine atom, a dimethylpyrimidinyl group, and a benzenesulfonamide moiety. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .

Scientific Research Applications

4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-bromo-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHHAKVDBRMLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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